molecular formula C10H9NO5 B1267712 5-Acetamidobenzene-1,3-dicarboxylic acid CAS No. 6344-50-9

5-Acetamidobenzene-1,3-dicarboxylic acid

Cat. No. B1267712
CAS RN: 6344-50-9
M. Wt: 223.18 g/mol
InChI Key: KQQYZSYKZQESPQ-UHFFFAOYSA-N
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Description

5-Acetamidobenzene-1,3-dicarboxylic acid is a derivative of benzenedicarboxylic acid, which is a group of chemical compounds that are dicarboxylic derivatives of benzene . The benzenedicarboxylic acid comes in three isomers: Phthalic acid (1,2-benzenedicarboxylic acid), Isophthalic acid (1,3-benzenedicarboxylic acid), and Terephthalic acid (1,4-benzenedicarboxylic acid) . All isomers share the molecular weight 166.13 g/mol and the chemical formula C8H6O4 .

Scientific Research Applications

Food Industry

In the food industry, dicarboxylic acids, including derivatives of 5-Acetamidobenzene-1,3-dicarboxylic acid, are utilized as additives and flavoring agents. They contribute to the bio-based production of chemicals that are used as preservatives and flavor enhancers in various food products .

Textile Industry

Medium-chain dicarboxylic acids (MCDAs), which include 5-Acetamidobenzene-1,3-dicarboxylic acid, are widely used in the textile industry. They serve as building blocks for the synthesis of polyamides and polyester fibers, which are essential for producing a variety of textiles with enhanced durability and strength .

Chemical Industry

5-Acetamidobenzene-1,3-dicarboxylic acid is an important platform chemical in the chemical industry. It’s used in the synthesis of polymers, lubricants, and adhesives. The shift towards bio-based production of such chemicals is driven by the need for more sustainable and environmentally friendly processes .

Liquid Crystal Technology

In the field of liquid crystal technology, MCDAs, including 5-Acetamidobenzene-1,3-dicarboxylic acid, are crucial for the production of materials used in displays. These compounds provide the necessary chemical structure that allows for the controlled alignment of liquid crystals, which is key to the function of LCD screens .

properties

IUPAC Name

5-acetamidobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQYZSYKZQESPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287379
Record name 5-Acetamidobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6344-50-9
Record name 6344-50-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Acetamidobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Aminoisophthalic acid (30.33 g, 0.167 mol) was charged into a 250 mL round bottom flask with acetic anhydride (56.24 g, 0.551 mol) and KOAc (0.88 g). The reaction temperature was 60°-110° C. for 45 minutes. The resulting white solid was filtered after the reaction was allowed to cool to room temperature (about 20° C.). Yield 31.98 g (86%). 1H NMR (d-6 DMSO)--10.30, 8.41, 8.14, 2.06. 13C NMR (d-6 DMSO)--69.17, 166.82, 140.16, 131.92, 124,61, 123.59, 24.05.
Quantity
30.33 g
Type
reactant
Reaction Step One
Quantity
56.24 g
Type
reactant
Reaction Step One
Name
Quantity
0.88 g
Type
reactant
Reaction Step One

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